2-Fluoro-4-formylphenylboronic acid

Vue d'ensemble

Description

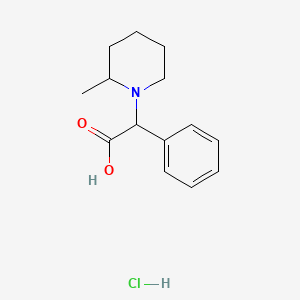

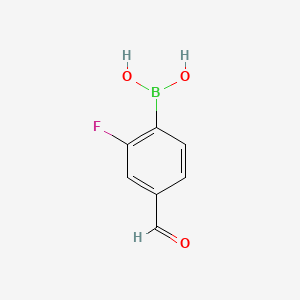

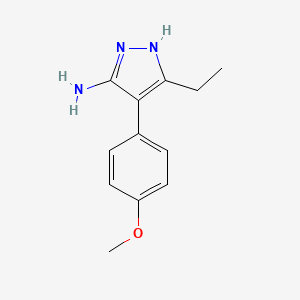

2-Fluoro-4-formylphenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It has a molecular formula of C7H6BFO3 .

Synthesis Analysis

The synthesis of this compound involves the use of fluorine substituents on the properties of phenylboronic compounds . The introduction of a fluorine substituent into organic compounds significantly changes their physical properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by a boronic group with a significant twist in the crystalline state . Its molecular weight is 167.93 g/mol .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the electron-withdrawing character of fluorine atoms . It can be used as a linker-converter between diol (analyte) and anthracene (amplifier) .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 343.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 38.4±0.4 cm3 .Applications De Recherche Scientifique

Antimicrobial Activity

2-Formylphenylboronic acid derivatives, including fluoro-substituted analogs, have shown significant antifungal and antimicrobial activities. For instance, these compounds have demonstrated activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal potency of these compounds is notably influenced by the position of the fluorine substituent, with certain analogs proving to be potent antifungal agents. The mechanism of action is believed to involve tautomeric equilibria leading to the formation of benzoxaboroles, which play a crucial role in the observed activity (Borys et al., 2019).

Adsorption Mechanism

The adsorption mechanisms of phenylboronic acids on surfaces have been explored through spectroscopic studies. These investigations provide insights into how different substituents, including fluoro and formyl groups, affect the adsorption geometry of these compounds on surfaces like silver nanoparticles. Such studies are crucial for understanding the interactions of these compounds with various materials and could inform the development of new materials or coatings with specific properties (Piergies et al., 2013).

Synthesis and Reactivity

2-Formylphenylboronic acids are versatile intermediates in organic synthesis, enabling the construction of complex molecules through reactions with secondary amines, leading to the formation of benzoxaboroles or complexed boroxins. Such reactions underscore the utility of these compounds in synthesizing heterocyclic compounds with potential biological activity (Adamczyk-Woźniak et al., 2010).

Bioorthogonal Chemistry

The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions demonstrates the potential of 2-formylphenylboronic acids in bioorthogonal chemistry. This capability is particularly relevant for applications in protein conjugation, highlighting the compound's utility in bioconjugation and targeted drug delivery strategies (Dilek et al., 2015).

Experimental Oncology

The exploration of simple phenylboronic acid and benzoxaborole derivatives in experimental oncology has revealed the antiproliferative potential of these compounds against various cancer cell lines. This research indicates the potential of fluoro-substituted phenylboronic acids in developing new anticancer agents, underscoring their role in inducing apoptosis and affecting cell cycle progression in cancer cells (Psurski et al., 2018).

Mécanisme D'action

Target of Action

2-Fluoro-4-formylphenylboronic acid is primarily used as a reactant in various chemical reactions . It is often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid moiety of this compound undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert atmosphere and at a temperature between 2-8°C . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Fluoro-4-formylphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as serine proteases and kinases, which are involved in the regulation of cellular processes and tumor progression . The compound’s boronic acid group allows it to form reversible covalent bonds with the active sites of these enzymes, leading to inhibition of their activity. This interaction is particularly important in the context of cancer research, where enzyme inhibition can slow down or halt the progression of tumor cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, this compound can alter the signaling pathways that regulate cell growth and division, leading to changes in gene expression patterns. This can result in the suppression of tumor cell proliferation and the induction of apoptosis (programmed cell death). Additionally, the compound’s impact on cellular metabolism can lead to reduced energy production and altered metabolic fluxes, further contributing to its anti-tumor effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s boronic acid group forms reversible covalent bonds with the active sites of target enzymes, leading to their inhibition. This interaction can block the catalytic activity of enzymes such as serine proteases and kinases, preventing them from carrying out their normal functions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, particularly in the presence of moisture or light . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for several days to weeks, depending on the experimental conditions. The degradation of this compound can lead to a gradual reduction in its efficacy, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and suppress tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily lead to increased therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic fluxes and altering the levels of key metabolites within cells. The compound’s impact on metabolic pathways can contribute to its overall biochemical effects, including its anti-tumor activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This localization is crucial for its inhibitory effects on target enzymes, as it ensures that the compound reaches the sites of action within cells. Additionally, the distribution of this compound can influence its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target enzymes and other biomolecules in the appropriate cellular context, enhancing its inhibitory effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

(2-fluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEJODVYVOAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584714 | |

| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871126-22-6 | |

| Record name | B-(2-Fluoro-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Did the study find any anticancer properties for 2-Fluoro-4-formylphenylboronic acid against glioblastoma?

A1: Unfortunately, the study found that this compound, when conjugated with rhodanine, did not exhibit anticancer properties against the U87MG glioblastoma cell line. Instead, the compound unexpectedly led to increased glioblastoma cell viability []. Further research is needed to understand the mechanisms behind this observation and explore potential alternative applications for this compound.

Q2: What other compounds were investigated in the study, and how did their effects compare to this compound?

A2: The study investigated three other compounds alongside this compound: rhodanine + p-tolualdehyde, rhodanine + o-tolualdehyde, and rhodanine + 3-fluoro-4-formylphenylboronic acid. Interestingly, only the rhodanine + p-tolualdehyde conjugate demonstrated a decrease in glioblastoma viability, exhibiting potential anticancer activity. The remaining two conjugates, similar to this compound, resulted in increased glioblastoma cell growth []. This highlights the complex structure-activity relationships in drug development and the importance of continued exploration of novel chemical modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)